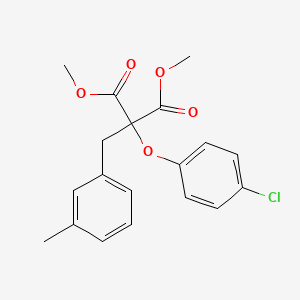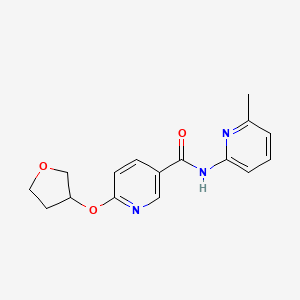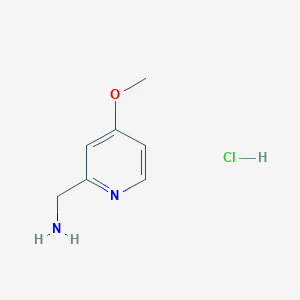![molecular formula C19H22N2O3S B2494424 1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one CAS No. 691873-17-3](/img/structure/B2494424.png)
1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one, involves various strategies aimed at introducing specific functional groups that confer desired chemical properties. A divergent and regioselective synthesis method has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles, highlighting the versatility and efficiency of synthetic approaches in achieving structural complexity (Delest et al., 2008).
Molecular Structure Analysis
Structural analysis of imidazole derivatives reveals significant insights into their molecular geometry, proton tautomerism, and stereoisomerism. Studies involving crystal structure and spectroscopic analysis have elucidated the tautomeric forms and isomeric configurations of these compounds, providing a detailed understanding of their molecular architecture (Pyrih et al., 2023).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional versatility. The reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and DMSO-acetic anhydride results in selective formation of methylsulfanylmethyl derivatives, showcasing the chemical behavior of these compounds under different conditions (Dabbagh et al., 2005).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, phase behavior, and crystallinity, are crucial for their practical applications. Investigations into the solubility and light-colored characteristics of poly(amide-imide-imide)s based on imidazole-related structures highlight the importance of molecular design in achieving desirable physical attributes (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including their acidity, basicity, and reactivity towards various reagents, are fundamental to their utility in chemical synthesis and applications. The characterization of hybrid molecular materials synthesized from imidazole derivatives and phosphotungstic acid demonstrates the potential for creating materials with tailored chemical properties (Rajkumar & Rao, 2008).
Aplicaciones Científicas De Investigación
Coordination Chemistry and Nickel Complex Formation
The synthesis of different compounds via the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene has been explored, leading to the formation of nickel complexes. These complexes were characterized by elemental analysis, IR spectroscopy, and magnetic measurements. Single X-ray diffraction studies further elucidated their molecular structures, indicating potential applications in coordination chemistry and materials science (Bermejo et al., 2000).
Organic Synthesis of Imidazolium Salts
The convenient synthesis of imidazolium salts and trisubstituted ethylenediamine derivatives from commercially available 2-methyl-2-imidazoline showcases the versatility of sulfonamide-based compounds in organic synthesis. These derivatives were synthesized in high yield, highlighting their significance in the development of new organic compounds with potential applications in pharmaceuticals and materials science (Xia et al., 2002).
Pharmacokinetics Optimization
A study on the optimization of structural classes for selective endothelin (ET) receptor antagonists underlines the importance of such compounds in modifying pharmacokinetic properties. By focusing on the site of metabolism and utilizing structure–activity and structure–metabolism studies, researchers were able to find more metabolically stable analogues. This approach not only improved the in vitro properties of the compounds but also their pharmacokinetic profiles, demonstrating the application of such compounds in drug discovery and development (Humphreys et al., 2003).
Microwave-Assisted Synthesis
The use of microwave irradiation in the presence of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst has been employed for the efficient synthesis of tetrahydroacridines. This method highlights the potential of imidazole derivatives in facilitating rapid and high-yield organic transformations, which is crucial for the development of novel heterocyclic compounds with applications in medicinal chemistry and materials science (Khaligh, 2017).
Divergent and Regioselective Synthesis
The development of methodologies for the regioselective synthesis of trisubstituted imidazoles from a common intermediate showcases the strategic manipulation of imidazole derivatives in organic synthesis. This approach allows for a versatile synthesis of complex organic molecules, which can be further functionalized for various applications in drug design and synthetic chemistry (Delest et al., 2008).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the retrieved sources. As it is intended for research use only, it may be used in a variety of experimental contexts, each with potentially different mechanisms of action.
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-4-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-9-11-17(12-10-14)25(23,24)13-21-18(15(2)20(3)19(21)22)16-7-5-4-6-8-16/h4-12,15,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZXUYRZOVHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)N1C)CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)